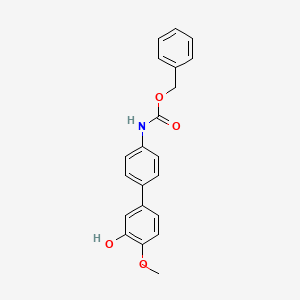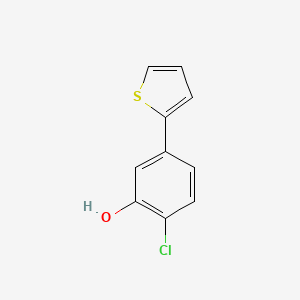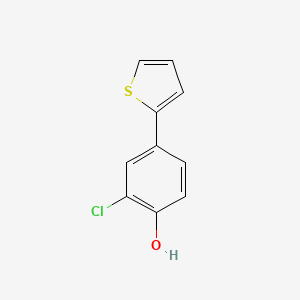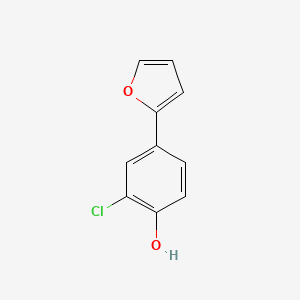
3-Chloro-5-(4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(4-methylphenyl)phenol, or CMPP for short, is a synthetic organic compound with a molecular formula of C9H9ClO. CMPP is a white crystalline solid with a melting point of 137-139°C and a boiling point of 255°C. It is insoluble in water, but soluble in ethanol and other organic solvents. CMPP is a common intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals.
科学的研究の応用
CMPP has been studied extensively in scientific research for its wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals. CMPP has also been used as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. Additionally, it has been studied for its potential as a biosensor, a drug delivery system, and a nanomaterial.
作用機序
CMPP has been shown to act as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. As an antioxidant, CMPP has been found to scavenge free radicals and inhibit the oxidation of lipid molecules. As a corrosion inhibitor, CMPP has been shown to form a protective film on the surface of metals and prevent corrosion. As an antimicrobial agent, CMPP has been found to inhibit the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
CMPP has been studied for its potential biochemical and physiological effects. In animal studies, CMPP has been found to have anti-inflammatory, analgesic, and antispasmodic properties. Additionally, CMPP has been found to reduce the production of pro-inflammatory mediators, such as nitric oxide, and to reduce the levels of inflammatory markers, such as C-reactive protein. CMPP has also been found to have antifungal and antiviral properties.
実験室実験の利点と制限
CMPP has several advantages and limitations for use in lab experiments. The main advantage of CMPP is its availability and low cost. Additionally, CMPP is relatively stable and can be stored for long periods of time. However, CMPP is insoluble in water and can be difficult to dissolve in organic solvents. Additionally, CMPP is toxic and should be handled with care.
将来の方向性
There are several potential future directions for research on CMPP. These include further investigation of its biochemical and physiological effects, its potential as a biosensor and drug delivery system, and its use as a nanomaterial. Additionally, further research on the synthesis of CMPP and its applications in organic synthesis and chemical reactions is needed. Finally, research on the safety and toxicity of CMPP is needed to ensure its safe and effective use in laboratory experiments and commercial applications.
合成法
CMPP is synthesized through a three-step process involving the reaction of 4-methylphenol with chlorine and sodium hydroxide. In the first step, 4-methylphenol is reacted with chlorine gas in a solvent such as dichloromethane to form 4-chloro-4-methylphenol. In the second step, 4-chloro-4-methylphenol is reacted with sodium hydroxide in a solvent such as ethanol to form 3-chloro-5-(4-methylphenyl)phenol. In the third step, the product is purified by recrystallization from ethanol or other solvents.
特性
IUPAC Name |
3-chloro-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUGCQSOOCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685831 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylphenyl)phenol | |
CAS RN |
1261891-77-3 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)










